![molecular formula C12H11NOS2 B5718938 N-[3-(methylthio)phenyl]-2-thiophenecarboxamide](/img/structure/B5718938.png)
N-[3-(methylthio)phenyl]-2-thiophenecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(methylthio)phenyl]-2-thiophenecarboxamide, also known as MTTP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of thioamides and has been found to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant effects. In
科学研究应用
N-[3-(methylthio)phenyl]-2-thiophenecarboxamide has been extensively studied for its potential therapeutic applications in various fields of medicine. In cancer research, this compound has been found to exhibit anti-tumor effects by inducing apoptosis and inhibiting cell proliferation. It has also been shown to enhance the efficacy of chemotherapy drugs by sensitizing cancer cells to these drugs. In addition, this compound has been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. Moreover, this compound has been found to exhibit neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
作用机制
The exact mechanism of action of N-[3-(methylthio)phenyl]-2-thiophenecarboxamide is not fully understood. However, it is believed that this compound exerts its biological effects by modulating various signaling pathways involved in cell growth, proliferation, and apoptosis. For example, this compound has been found to inhibit the Akt/mTOR signaling pathway, which is involved in cell survival and proliferation. This compound has also been found to induce the expression of pro-apoptotic proteins such as Bax and caspase-3, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. In cancer cells, this compound has been found to induce apoptosis, inhibit cell proliferation, and sensitize cells to chemotherapy drugs. In addition, this compound has been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. Moreover, this compound has been found to exhibit neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
One of the major advantages of using N-[3-(methylthio)phenyl]-2-thiophenecarboxamide in lab experiments is its ability to induce apoptosis and inhibit cell proliferation in cancer cells. Moreover, this compound has been found to enhance the efficacy of chemotherapy drugs, making it a potential candidate for combination therapy. However, one of the limitations of using this compound in lab experiments is its potential toxicity, as high doses of this compound have been found to induce cytotoxicity in normal cells.
未来方向
There are several future directions for the research on N-[3-(methylthio)phenyl]-2-thiophenecarboxamide. One of the areas of interest is the development of novel drug delivery systems for this compound, which can enhance its bioavailability and reduce its toxicity. Moreover, the development of this compound derivatives with improved pharmacokinetic and pharmacodynamic properties is another area of interest. Furthermore, the use of this compound in combination with other drugs for the treatment of cancer and other diseases is another area of future research. Additionally, the elucidation of the exact mechanism of action of this compound is important for the development of more effective therapies.
合成方法
The synthesis of N-[3-(methylthio)phenyl]-2-thiophenecarboxamide involves the reaction between 3-(methylthio)aniline and 2-thiophenecarboxylic acid in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction is carried out in anhydrous conditions using a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The product is obtained as a white solid and can be purified by recrystallization or column chromatography.
属性
IUPAC Name |
N-(3-methylsulfanylphenyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NOS2/c1-15-10-5-2-4-9(8-10)13-12(14)11-6-3-7-16-11/h2-8H,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMXMSUFIMWFLLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

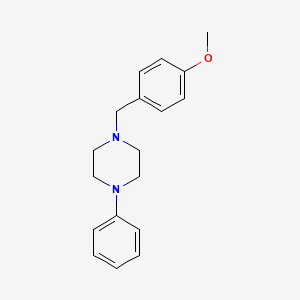
![2-(2,4-dimethylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide](/img/structure/B5718867.png)
![N-[4-(2-naphthyl)-1,3-thiazol-2-yl]-2-pyrimidinamine](/img/structure/B5718869.png)
![6-allyl-2-(4-bromophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5718876.png)
![2-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B5718883.png)
![4-({[5-(5-chloro-2-methoxyphenyl)-2-furyl]methylene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5718887.png)
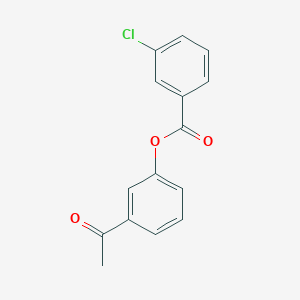
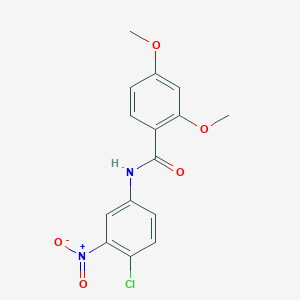
![ethyl 2-[(methoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5718900.png)
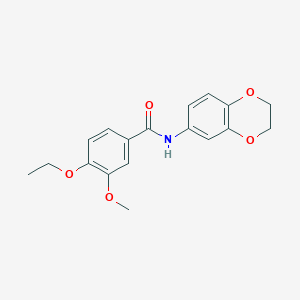
![3,3-dimethyl-1-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-2-butanone](/img/structure/B5718913.png)
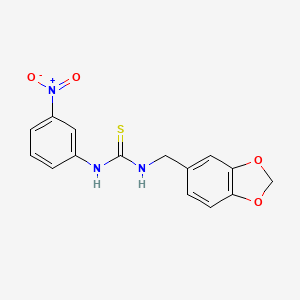
![N-(5-chloro-2-pyridinyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B5718937.png)
![4-bromo-N'-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]oxy}benzenecarboximidamide](/img/structure/B5718943.png)